3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, an ethyl group, a methoxyphenyl group, and a carboxamide group. The presence of these functional groups makes this compound a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and high temperatures.
Introduction of Functional Groups: The amino, ethyl, methoxyphenyl, and carboxamide groups are introduced through various substitution reactions. These reactions may require specific reagents such as amines, alkyl halides, and carboxylic acids, along with catalysts to facilitate the reactions.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its interactions with biological targets are studied to understand its mechanism of action.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, share structural similarities with 3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide.
Thienoquinoline Derivatives: Other thienoquinoline compounds with different substituents may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-14-17-15(10-23(2,3)11-16(17)27)26-22-18(14)19(24)20(30-22)21(28)25-12-7-6-8-13(9-12)29-4/h6-9H,5,10-11,24H2,1-4H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZBTBXFAFJAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC(=CC=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.